molecular formula C16H18BrN B8752011 N,N-dibenzyl-2-bromoethanamine CAS No. 537-11-1

N,N-dibenzyl-2-bromoethanamine

Cat. No. B8752011
CAS RN: 537-11-1
M. Wt: 304.22 g/mol
InChI Key: GOHOPIQYQWZUTC-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-bromoethanamine is a useful research compound. Its molecular formula is C16H18BrN and its molecular weight is 304.22 g/mol. The purity is usually 95%.
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properties

CAS RN

537-11-1

Molecular Formula

C16H18BrN

Molecular Weight

304.22 g/mol

IUPAC Name

N,N-dibenzyl-2-bromoethanamine

InChI

InChI=1S/C16H18BrN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

GOHOPIQYQWZUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CCBr)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To N,N-dibenzyl-2-aminoethanol (80.68 g) were added cyclohexane (500 ml) and DMF (12.9 ml), and thereto was added dropwise thionyl bromide (83.4 g). The mixture was stirred for 15 hours, and to the reaction solution was added an saturated aqueous sodium hydrogen carbonate solution in an ice-bath, and the mixture was extracted with ethyl acetate. The organic layer was washed with water (three times) and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (72.1 g).
Quantity
80.68 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
12.9 mL
Type
solvent
Reaction Step One
Quantity
83.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To N,N-dibenzyl-2-aminoethanol (18.47 g) was added hexane (150 ml) and DMF (0.3 ml), and thereto was added dropwise thionyl bromide (15.91 g) at 0° C. The mixture was stirred for 15 hours, and to the reaction solution was added a saturated aqueous sodium hydrogen carbonate solution in an ice-bath, and the mixture was extracted with ethyl acetate. The organic layer was washed with water (×2) and a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (the developing solvent: hexane) to give the title compound (12.80 g).
Quantity
18.47 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
15.91 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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